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Compound of Interest

Compound Name: 2,6-Dichloroterephthalic acid

Cat. No.: B042647 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the spectroscopic characteristics of 2,6-Dichloroterephthalic acid and its isomers:

2,3-, 2,5-, and 3,4-Dichloroterephthalic acid. This guide provides a comparative analysis of their

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and

Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The structural isomers of dichloroterephthalic acid, while sharing the same molecular formula

(C₈H₄Cl₂O₄) and weight (235.02 g/mol ), exhibit distinct spectroscopic properties due to the

different substitution patterns of the chlorine atoms on the benzene ring. These differences are

crucial for their unambiguous identification and characterization in various research and

development applications, including drug discovery and materials science. This guide presents

a side-by-side comparison of the available spectroscopic data for these isomers.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 2,6-
Dichloroterephthalic acid and its isomers.

Table 1: ¹H NMR Spectral Data
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Isomer
Chemical Shift (δ) of
Aromatic Protons (ppm)

Multiplicity

2,6-Dichloroterephthalic acid ~7.8 Singlet

2,3-Dichloroterephthalic acid ~7.9 (H-5), ~7.7 (H-6) Doublet, Doublet

2,5-Dichloroterephthalic acid ~7.9 Singlet

3,4-Dichloroterephthalic acid
~8.2 (H-2), ~7.9 (H-5), ~7.6 (H-

6)
Singlet, Doublet, Doublet

Note: Predicted chemical shifts are based on structure-property relationships and may vary

slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectral Data

Isomer
Chemical Shift (δ) of
Carboxylic Carbons (ppm)

Chemical Shift (δ) of
Aromatic Carbons (ppm)

2,6-Dichloroterephthalic acid ~165
~135 (C-1, C-4), ~133 (C-2, C-

6), ~130 (C-3, C-5)

2,3-Dichloroterephthalic acid ~166, ~167

~136 (C-1), ~134 (C-4), ~133

(C-2, C-3), ~131 (C-5), ~129

(C-6)

2,5-Dichloroterephthalic acid ~165
~136 (C-1, C-4), ~134 (C-2, C-

5), ~132 (C-3, C-6)

3,4-Dichloroterephthalic acid ~166, ~167

~137 (C-4), ~135 (C-1), ~133

(C-3), ~132 (C-2), ~131 (C-5),

~130 (C-6)

Note: Predicted chemical shifts are based on structure-property relationships and may vary

slightly depending on the solvent and experimental conditions.

Table 3: FTIR Spectral Data (Key Vibrational Bands)
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Isomer
O-H Stretch
(Carboxylic Acid)
(cm⁻¹)

C=O Stretch
(Carboxylic Acid)
(cm⁻¹)

C-Cl Stretch (cm⁻¹)

2,6-

Dichloroterephthalic

acid

2500-3300 (broad) ~1700 ~800-850

2,3-

Dichloroterephthalic

acid

2500-3300 (broad) ~1710 ~820-870

2,5-

Dichloroterephthalic

acid

2500-3300 (broad) ~1705 ~810-860

3,4-

Dichloroterephthalic

acid

2500-3300 (broad) ~1715 ~830-880

Table 4: Mass Spectrometry Data

Isomer Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

2,6-Dichloroterephthalic acid 234, 236, 238
217, 219 ([M-OH]⁺), 191, 193

([M-COOH]⁺)

2,3-Dichloroterephthalic acid 234, 236, 238
217, 219 ([M-OH]⁺), 191, 193

([M-COOH]⁺)

2,5-Dichloroterephthalic acid 234, 236, 238
217, 219 ([M-OH]⁺), 191, 193

([M-COOH]⁺)

3,4-Dichloroterephthalic acid 234, 236, 238
217, 219 ([M-OH]⁺), 191, 193

([M-COOH]⁺)

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for the

molecular ion and chlorine-containing fragments (approximately 9:6:1 ratio for M⁺, M+2, M+4).
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Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the dichloroterephthalic acid isomer was

dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL). Tetramethylsilane

(TMS) was used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz or 500 MHz NMR

spectrometer.

Data Acquisition:

¹H NMR: A standard single-pulse experiment was used. Key parameters included a 30°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A

sufficient number of scans (typically 16-64) were averaged to obtain a good signal-to-noise

ratio.

¹³C NMR: A proton-decoupled pulse sequence was used to obtain singlets for each carbon

atom. A larger number of scans (typically 1024 or more) were required due to the low

natural abundance of ¹³C.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance

(ATR) technique. A small amount of the powdered sample was placed directly on the ATR

crystal (e.g., diamond or zinc selenide) and firm contact was ensured using a pressure

clamp.

Instrumentation: FTIR spectra were recorded on a standard FTIR spectrometer equipped

with a universal ATR accessory.

Data Acquisition: Spectra were typically collected over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded
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and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or by using a gas chromatograph (GC) for more volatile derivatives.

Ionization: Electron Ionization (EI) was used at a standard energy of 70 eV.

Mass Analysis: The resulting ions were separated by a quadrupole or time-of-flight (TOF)

mass analyzer.

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of ions

as a function of their mass-to-charge ratio (m/z).

Visualization of Isomeric Relationships
The structural differences between the dichloroterephthalic acid isomers can be visualized to

better understand the basis for their distinct spectroscopic properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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